4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride
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Description
4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Çakmak et al. (2022) focused on a thiazole-based heterocyclic amide with antimicrobial properties. The compound, synthesized and characterized through various methods, demonstrated good antimicrobial activity against a range of microorganisms, suggesting its potential for pharmacological and medical applications. The research highlighted the importance of noncovalent interactions in the compound's activity, supported by density functional theory (DFT) modeling and Hirshfeld surface analysis (HSA) calculations (Çakmak et al., 2022).
Anticancer Potential
Another study by Zaki et al. (2018) synthesized various heterocyclic compounds, including thiazole derivatives, to assess their antimicrobial and anticancer activities. The compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, underlining the potential of thiazole derivatives in cancer treatment. This research provides a foundation for further investigation into the anticancer properties of similar compounds (Zaki et al., 2018).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion, using density functional theory (DFT) calculations and molecular dynamics simulations. The theoretical data matched well with experimental results, indicating these compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Molecular Characterization and Theoretical Investigations
Aleksandrov and Elchaninov (2017) reported the synthesis and electrophilic substitution reactions of a compound similar in structure, focusing on the formation mechanisms and the potential applications of the synthesized compounds in various chemical reactions. The study provides insights into the molecular structure and reactivity of such compounds (Aleksandrov & Elchaninov, 2017).
Properties
IUPAC Name |
4-(furan-3-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS.ClH/c1-10-2-4-12(5-3-10)15-14-16-13(9-18-14)11-6-7-17-8-11;/h2-9H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMAKFWGWYZMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.